molecular formula C14H16FN3O2 B12671215 Methyl 4-cyano-4-((4-fluorophenyl)amino)piperidine-1-carboxylate CAS No. 85098-75-5

Methyl 4-cyano-4-((4-fluorophenyl)amino)piperidine-1-carboxylate

Cat. No.: B12671215
CAS No.: 85098-75-5
M. Wt: 277.29 g/mol
InChI Key: JDDRRUBKMLAPOQ-UHFFFAOYSA-N
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Description

Methyl 4-cyano-4-((4-fluorophenyl)amino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a cyano group, a fluorophenyl group, and a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyano-4-((4-fluorophenyl)amino)piperidine-1-carboxylate typically involves the reaction of 4-fluoroaniline with piperidine-1-carboxylate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-4-((4-fluorophenyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, amines, and oxides. These products have significant applications in pharmaceuticals and chemical research .

Scientific Research Applications

Methyl 4-cyano-4-((4-fluorophenyl)amino)piperidine-1-carboxylate is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 4-cyano-4-((4-fluorophenyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 4-cyano-4-((4-fluorophenyl)amino)piperidine-1-carboxylate include:

Uniqueness

This compound is unique due to the presence of the cyano group and the fluorophenyl group, which impart specific chemical properties and reactivity. These features make it a valuable compound in various research and industrial applications .

Properties

CAS No.

85098-75-5

Molecular Formula

C14H16FN3O2

Molecular Weight

277.29 g/mol

IUPAC Name

methyl 4-cyano-4-(4-fluoroanilino)piperidine-1-carboxylate

InChI

InChI=1S/C14H16FN3O2/c1-20-13(19)18-8-6-14(10-16,7-9-18)17-12-4-2-11(15)3-5-12/h2-5,17H,6-9H2,1H3

InChI Key

JDDRRUBKMLAPOQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCC(CC1)(C#N)NC2=CC=C(C=C2)F

Origin of Product

United States

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